N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
Overview
Description
N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound characterized by the presence of pyrazole rings substituted with nitro groups and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The nitro groups and pyrazole rings can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Dimethyl N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]aspartate
- Hydrazine-coupled pyrazole derivatives
Uniqueness
N’-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide stands out due to its dual pyrazole rings and multiple nitro groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and interactions that similar compounds may not exhibit .
Properties
IUPAC Name |
N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-2-(4-nitropyrazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O6/c1-8-13(22(27)28)9(2)19(18-8)5-4-12(23)16-17-14(24)10(3)20-7-11(6-15-20)21(25)26/h6-7,10H,4-5H2,1-3H3,(H,16,23)(H,17,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRWFZALDQMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NNC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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